2-氯-4-(3-氯苯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

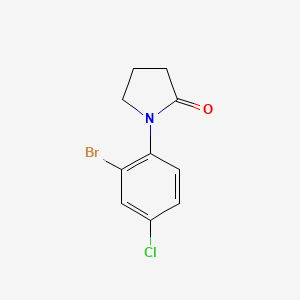

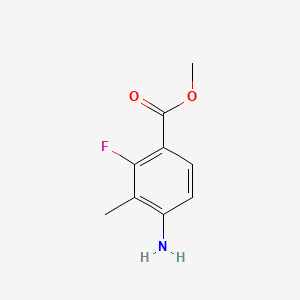

“2-Chloro-4-(3-chlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8Cl2O2 . It forms complexes with europium and terbium, exhibiting photoluminescence properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study focused on the design, synthesis, and in vitro biological evaluation of virtual hit derivatives .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3-chlorophenyl)benzoic acid” can be represented by the formula C13H8Cl2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in 5% NaOH aqueous solution in the presence of various catalysts .Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-4-(3-chlorophenyl)benzoic acid” is 267.11 g/mol . Other physical and chemical properties such as solubility, pKa, and others are not explicitly mentioned in the available literature.科学研究应用

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method: The process utilizes a radical approach paired with a Matteson–CH2–homologation .

- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Antifungal Activity of Salicylanilides and Their Esters

- Application: This study involves the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .

- Method: These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .

- Results: The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .

-

Synthesis of Promising SGLT2 Inhibitors

- Application: This research involves the study of structure–activity relationship of SGLT2 inhibitors .

- Method: The research teams discovered that bromoaryls are active fragments to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .

- Results: These inhibitors could potentially reduce body weight and lower blood pressure .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application: This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method: The process utilizes a radical approach paired with a Matteson–CH2–homologation .

- Results: This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Antifungal Activity of Salicylanilides and Their Esters

- Application: This study involves the synthesis and analytical data of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid .

- Method: These compounds were assayed in vitro as potential antimycotic agents against eight fungal strains .

- Results: The antifungal activity of these derivatives was not uniform, and moulds showed a higher susceptibility than yeasts .

-

Synthesis of Promising SGLT2 Inhibitors

- Application: This research involves the study of structure–activity relationship of SGLT2 inhibitors .

- Method: The research teams discovered that bromoaryls are active fragments to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .

- Results: These inhibitors could potentially reduce body weight and lower blood pressure .

未来方向

属性

IUPAC Name |

2-chloro-4-(3-chlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIBPEJPVAVIQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689560 |

Source

|

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3-chlorophenyl)benzoic acid | |

CAS RN |

1261981-20-7 |

Source

|

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

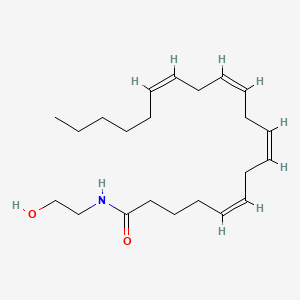

![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)

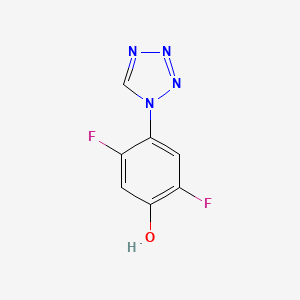

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)